

Physical and chemical properties of 3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride

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Compound of Interest

Compound Name: 3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride

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An In-Depth Technical Guide to **3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride**

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Abstract: This document provides a comprehensive technical overview of **3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride** (CAS No: 1185298-02-5), a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. The guide details its core physicochemical and chemical properties, offers insights into its synthetic pathways, and outlines its applications as a strategic building block in drug discovery. Furthermore, it presents validated analytical methodologies for purity and characterization, alongside essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.

Introduction: The Strategic Value of a Fluorinated Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in pharmaceutical science, forming the core of numerous FDA-approved drugs.^{[1][2][3]} Its non-planar, sp^3 -rich structure provides an excellent framework for creating three-dimensional molecules that can effectively explore biological target space.^[4] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug

properties. Fluorination can enhance metabolic stability, improve binding affinity, and alter lipophilicity and basicity (pK_a).^[5]

3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride combines these valuable features. The difluorophenoxy moiety provides a metabolically robust aromatic system, while the pyrrolidine core offers a versatile anchor for further chemical modification. As a hydrochloride salt, the compound exhibits improved stability and solubility in polar solvents, facilitating its use in various synthetic and analytical procedures.^[5] This guide serves to consolidate the known properties and practical methodologies associated with this high-value building block.

Physicochemical Properties

The fundamental physical and chemical characteristics of **3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride** are summarized below. This data is critical for its effective use in experimental design, reaction setup, and analytical method development.

Property	Value	Source(s)
CAS Number	1185298-02-5	[6][7]
Molecular Formula	$C_{10}H_{12}ClF_2NO$	[6][7]
Molecular Weight	235.66 g/mol	[6]
Appearance	White to off-white crystalline solid	General chemical knowledge
Purity	Typically $\geq 95\%$	[7]
Solubility	Soluble in polar solvents such as water, methanol, and DMSO.	[5]
Melting Point	Data not available. Related fluorinated pyrrolidine hydrochlorides melt in the range of 170-190 °C. ^[8]	

Chemical Profile: Reactivity, Stability, and Handling

Reactivity Insights

The chemical behavior of **3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride** is dictated by its functional groups. The secondary amine within the pyrrolidine ring is the primary site of reactivity, acting as a nucleophile or a base. It readily participates in N-alkylation, N-acylation, and reductive amination reactions, making it an ideal intermediate for building more complex molecules. The ether linkage is generally stable under standard synthetic conditions, as is the difluorinated phenyl ring, which is deactivated towards electrophilic aromatic substitution.

Stability and Storage

As a hydrochloride salt, the compound is significantly more stable and less volatile than its freebase form. However, it may be hygroscopic.

- Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[9]

Hazard Identification

Based on data from structurally related compounds, **3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride** should be handled with care.

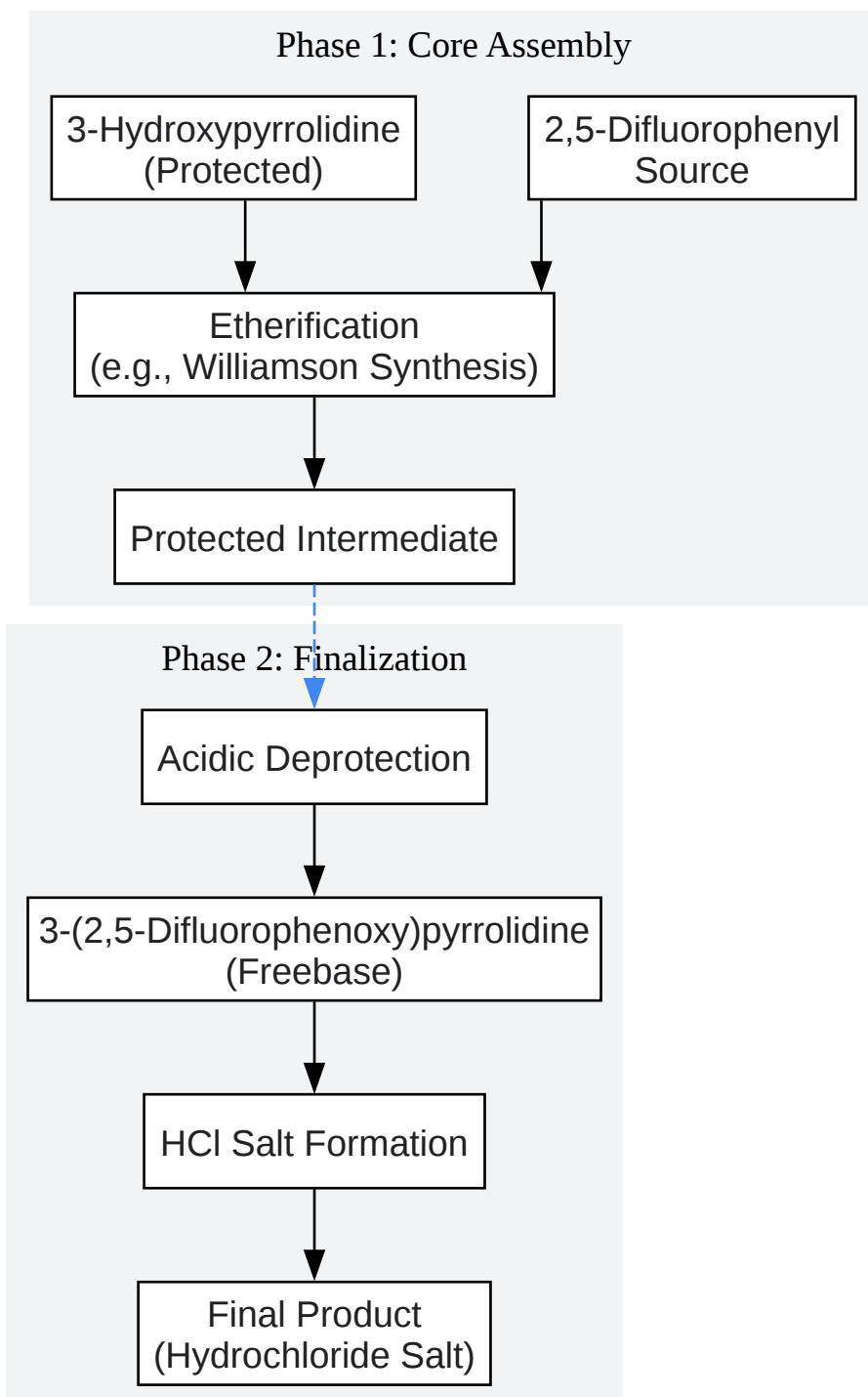
- GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11][12] Harmful if swallowed (H302).[10][13]
- Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Avoid breathing dust.[13]

Conceptual Synthetic Workflow

While the specific proprietary synthesis route may vary by manufacturer, a general and logical pathway can be conceptualized based on established organic chemistry principles and related patent literature.[14][15][16] A common approach involves the coupling of a protected pyrrolidine precursor with a difluorophenol derivative, followed by deprotection and salt formation.

Step-by-Step Conceptual Synthesis

- Protection of Pyrrolidine: The nitrogen of a suitable 3-hydroxypyrrrolidine precursor is protected with a group like Boc (tert-butyloxycarbonyl) to prevent self-reaction and direct the subsequent reaction to the hydroxyl group.
- Nucleophilic Aromatic Substitution or Etherification: The protected 3-hydroxypyrrrolidine is reacted with 1-bromo-2,5-difluorobenzene or a similar activated species under conditions that favor ether bond formation (e.g., Williamson ether synthesis).
- Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent).
- Salt Formation: The resulting freebase is treated with a solution of hydrogen chloride (e.g., HCl in dioxane or diethyl ether) to precipitate the stable hydrochloride salt, which is then isolated by filtration and dried.

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Caption: Conceptual workflow for the synthesis of the target compound.

Role in Modern Drug Discovery

3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its value lies in its ability to be incorporated into larger, more complex molecules being investigated as potential drugs.

- Scaffold for Lead Optimization: The pyrrolidine nitrogen serves as a key attachment point for combinatorial library synthesis, allowing researchers to rapidly generate and test a wide array of derivatives against biological targets.[\[2\]](#)
- Applications in Key Therapeutic Areas: Pyrrolidine-containing molecules have shown efficacy in diverse therapeutic areas, including oncology, neurology, and infectious diseases.[\[17\]](#)[\[18\]](#) The specific difluorophenoxy moiety can be designed to interact with specific pockets in target proteins, such as kinases or G-protein coupled receptors.
- Improving Pharmacokinetic Properties: The fluorinated phenyl group can block sites of metabolism, potentially increasing the half-life and oral bioavailability of a drug candidate.[\[5\]](#)

Self-Validating Analytical Protocol: Purity by HPLC-UV

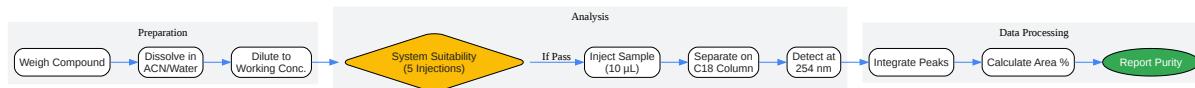
To ensure the quality and consistency of experimental results, a robust analytical method is required. The following High-Performance Liquid Chromatography (HPLC) method is a self-validating system for determining the purity of **3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride**. The protocol's integrity is maintained by a system suitability test prior to sample analysis.

Experimental Protocol

- Standard & Sample Preparation:
 - Accurately weigh approximately 10 mg of the compound and dissolve it in a 1:1 mixture of acetonitrile and water to make a 1.0 mg/mL stock solution.
 - Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.
- HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: A C18 phase provides excellent retention and separation for moderately polar, aromatic compounds.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent and maintains an acidic pH to ensure the amine is protonated, leading to sharp, symmetrical peaks.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm. Causality: The difluorophenyl ring contains a strong chromophore that absorbs UV light, allowing for sensitive detection.
- Injection Volume: 10 µL.

- System Suitability Test (SST):
 - Before running samples, perform five replicate injections of the standard solution.
 - The system is deemed suitable if the relative standard deviation (RSD) for the peak area is $\leq 2.0\%$ and the peak tailing factor is between 0.9 and 1.5. Trustworthiness: This step validates that the HPLC system is performing with adequate precision and efficiency before any sample data is accepted.
- Data Analysis:
 - Integrate all peaks in the sample chromatogram.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

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Caption: Standard workflow for HPLC-UV purity analysis.

Conclusion

3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride stands out as a highly valuable and versatile intermediate for chemical and pharmaceutical research. Its unique combination of a proven pyrrolidine scaffold and the modulating effects of difluorination provides a powerful tool for developing next-generation therapeutics. A thorough understanding of its physicochemical properties, reactivity, and proper handling, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.

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